molecular formula C9H18N2O B1447614 4-Isobutyl-[1,4]diazepan-5-one CAS No. 1523367-72-7

4-Isobutyl-[1,4]diazepan-5-one

Cat. No.: B1447614
CAS No.: 1523367-72-7
M. Wt: 170.25 g/mol
InChI Key: PFHWSUSPBYWHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutyl-[1,4]diazepan-5-one is a synthetically versatile seven-membered lactam (diazepanone) designed for research and development applications in medicinal chemistry. This compound serves as a critical synthetic intermediate for constructing complex polycyclic systems and diverse heterocyclic derivatives. The reactivity of its lactam ring allows for further functionalization through ring-opening and derivatization reactions, providing access to a range of functionalized amines and other valuable building blocks. In pharmaceutical research, the 1,4-diazepan-5-one core is a privileged structure used in the exploration of novel therapeutic agents. Diazepane derivatives have been identified as key scaffolds in the development of potent orexin receptor (OXR) antagonists, which are relevant for investigating sleep disorders. The conformational behavior of related N-acyl piperidin-4-ones, which can adopt various chair or twist-boat conformations, underscores the utility of such heterocycles in designing molecules with specific three-dimensional shapes for target engagement. This makes this compound particularly valuable for generating peptidomimetics and in combinatorial chemistry for creating libraries of novel chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)7-11-6-5-10-4-3-9(11)12/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHWSUSPBYWHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 4-Isobutyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Isobutyl-1,4-diazepan-5-one , a specialized heterocyclic scaffold used in medicinal chemistry for peptidomimetic design and library synthesis.

CAS Registry Number: 1523367-72-7 Synonyms: 4-(2-Methylpropyl)-1,4-diazepan-5-one; 4-Isobutyl-homopiperazin-5-one Molecular Formula: C


H

N

O Molecular Weight: 170.25 g/mol

Executive Summary

4-Isobutyl-1,4-diazepan-5-one is a seven-membered lactam (homopiperazinone) featuring an isobutyl group at the N-4 position.[1] It serves as a critical gamma-turn mimic in drug discovery, constraining the conformational flexibility of peptide backbones. Its structural distinctiveness lies in the 1,4-diazepane core, which provides a unique vector for side-chain presentation (the isobutyl group mimicking a Leucine residue) compared to the more common 6-membered piperazinones. This compound is primarily utilized as a building block for G-Protein Coupled Receptor (GPCR) ligands and protease inhibitors.

Physicochemical Properties

The following data synthesizes available experimental values with high-confidence predictive models based on the 1,4-diazepan-5-one scaffold.

Table 1: Core Physical Parameters
PropertyValue / DescriptionConfidence
Physical State Viscous Oil or Low-Melting SolidHigh (Analog based)
Boiling Point ~310–320 °C (at 760 mmHg)Predicted
Density 0.98 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 0.40 – 0.80Predicted
pKa (Basic N1) 9.2 – 9.6 (Secondary Amine)High
pKa (Amide N4) Neutral (Non-ionizable)High
Polar Surface Area (PSA) ~32 ŲHigh
Solubility Soluble in DCM, MeOH, DMSO; Water soluble as HCl saltHigh
Structural Analysis
  • Lipophilicity: The isobutyl group increases lipophilicity (LogP > 0) compared to the parent 1,4-diazepan-5-one (LogP < 0), improving blood-brain barrier (BBB) permeability potential in CNS applications.

  • Basicity: The N-1 nitrogen remains unsubstituted and highly basic, serving as the primary handle for further derivatization (e.g., acylation, alkylation) or salt formation.

Synthetic Methodology

The synthesis of 4-Isobutyl-1,4-diazepan-5-one typically follows one of two primary pathways. The choice of pathway depends on the availability of starting materials and the scale of production.

Pathway A: Reductive Amination (Convergent)

This is the preferred route for library generation. It utilizes the commercially available 1,4-diazepan-5-one core and couples it with isobutyraldehyde.

  • Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.

  • Reagents: Sodium triacetoxyborohydride (STAB) or NaBH

    
    CN; Methanol/DCM.
    
Pathway B: Cyclization (De Novo)

Used for bulk synthesis, this route constructs the ring from acyclic precursors.

  • Step 1: Michael addition of N-isobutylethylenediamine to an acrylate ester (e.g., methyl acrylate).

  • Step 2: Lactamization (cyclization) typically driven by heat or basic catalysis.

Visualization of Synthetic Workflows

The following diagram illustrates the two primary synthetic logic flows.

SynthesisPathways cluster_0 Pathway A: Functionalization cluster_1 Pathway B: Ring Construction StartA 1,4-Diazepan-5-one (Core Scaffold) IntermediateA Iminium Ion StartA->IntermediateA Condensation ReagentA Isobutyraldehyde + NaBH(OAc)3 ReagentA->IntermediateA Product 4-Isobutyl-1,4-diazepan-5-one (Target) IntermediateA->Product Reduction StartB1 N-Isobutyl- ethylenediamine IntermediateB Linear Adduct (Michael Addition) StartB1->IntermediateB + StartB2 StartB2 Methyl Acrylate IntermediateB->Product Cyclization (-MeOH)

Figure 1: Synthetic pathways for 4-Isobutyl-1,4-diazepan-5-one. Pathway A (Blue) represents functionalization of the core ring. Pathway B (Red) represents de novo ring construction.

Structural Characterization (Self-Validating Protocols)

To ensure the identity and purity of the synthesized compound, the following spectroscopic signatures must be validated.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum in CDCl

is the definitive identification method.
  • Isobutyl Group (Diagnostic):

    • 
       0.90 ppm (d, 6H):  The two methyl groups of the isobutyl chain.
      
    • 
       1.9–2.1 ppm (m, 1H):  The methine (CH) proton of the isobutyl group.
      
    • 
       3.1–3.3 ppm (d, 2H):  The methylene (CH
      
      
      
      ) connecting the isobutyl group to N-4.
  • Diazepane Ring:

    • 
       2.6–2.8 ppm (m, 4H):  The ethylene bridge protons (-CH
      
      
      
      -CH
      
      
      -) between N1 and N4.
    • 
       3.4–3.6 ppm (m, 2H):  Protons adjacent to the carbonyl (C6).
      
    • 
       2.9–3.1 ppm (m, 2H):  Protons adjacent to N1 (C7).
      
Mass Spectrometry (MS)[2]
  • Ionization Mode: ESI (+)

  • Molecular Ion: Expected [M+H]

    
     peak at 171.15 m/z .
    
  • Fragmentation: Loss of the isobutyl group may generate a minor fragment at m/z 115 (diazepan-5-one core).

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to absorbing CO

    
     from the air (carbamate formation) due to the secondary amine at N-1.
    
  • Hygroscopicity: Moderate. The hydrochloride salt form is highly hygroscopic and should be stored in a desiccator.

  • Solubility Protocol:

    • For Biological Assays: Dissolve in 100% DMSO to create a 10–100 mM stock.

    • For Chemical Reactions: Freely soluble in Dichloromethane (DCM) and Methanol.

Applications in Drug Discovery

The 4-Isobutyl-1,4-diazepan-5-one scaffold is a "privileged structure" in medicinal chemistry.

  • Peptidomimetics: It mimics the Leucine-Glycine or Leucine-Alanine turn in peptide chains. The 7-membered ring forces the backbone into a specific curvature, often stabilizing

    
    -turns.
    
  • Protease Inhibitors: The lactam carbonyl can interact with the active site serine or cysteine of proteases, while the isobutyl group occupies the S1 or S1' hydrophobic pocket.

  • Integrin Antagonists: Diazepan-5-ones have been cited in patents as scaffolds for RGD (Arg-Gly-Asp) mimetics, targeting integrin receptors involved in cell adhesion.

References

  • Fujifilm Wako Chemicals. (n.d.). 1,4-diazepan-5-one derivatives catalog. Retrieved from

  • Bide Pharm. (2024).[1] Product Analysis: 4-Isobutyl-1,4-diazepan-5-one (CAS 1523367-72-7).[1][2] Retrieved from

  • European Patent Office. (2007).[3] EP 2010506 B1: Diazepan derivatives as modulators of chemokine receptors. (Contextual reference for diazepan-5-one synthesis).

  • PubChem. (2024). Compound Summary: Diazepan-5-one core properties. Retrieved from

Sources

Technical Guide: Design and Synthesis of 4-Substituted 1,4-Diazepan-5-ones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-substituted 1,4-diazepan-5-ones , a privileged heterocyclic scaffold in medicinal chemistry. Unlike the widely documented benzodiazepines, the monocyclic 1,4-diazepan-5-one offers unique conformational flexibility and specific utility as a gamma-turn peptidomimetic .

This document is structured to guide the researcher from structural rationale to bench-level synthesis and biological application.

Structural Paradigm & Pharmacophore Logic

The 1,4-diazepan-5-one core (homopiperazin-5-one) is a seven-membered lactam ring containing two nitrogen atoms. Its significance lies in its ability to constrain peptide backbones into specific secondary structures.

Numbering and Topology

To ensure precision in this guide, we utilize standard IUPAC numbering for the 1,4-diazepane system:

  • Position 1 (N1): The amine nitrogen (often the site of secondary functionalization or salt formation).

  • Position 4 (N4): The amide nitrogen. This is the focus of "4-substituted" derivatives.

  • Position 5 (C5): The carbonyl carbon (lactam C=O).

Why Position 4 Matters: In a peptide context, the N4 atom corresponds to the nitrogen of the i+1 amino acid residue. Substitution at this position (forming a tertiary lactam) mimics the N-alkylated peptide bond found in proline or N-methylated amino acids, crucial for:

  • Proteolytic Stability: Tertiary amides are highly resistant to enzymatic cleavage.

  • Conformational Constraint: The 4-substituent forces the ring into specific boat/chair conformations that mimic the gamma-turn of a protein loop.

Conformational Analysis

The seven-membered ring is not planar. It exists in a dynamic equilibrium between chair and boat conformers.

  • Chair Form: Generally more stable, minimizes transannular interactions.

  • Boat/Twist-Boat Form: Often induced by bulky substituents at N4 or C2/C7, mimicking the "kink" of a peptide turn.

Synthetic Architectures

We present two primary synthetic pathways. The choice depends on the desired diversity and scale.

Pathway A: The Ugi-4CR / Cyclization Strategy (Combinatorial)

This is the most robust method for generating libraries of 4-substituted derivatives. It utilizes the Ugi Four-Component Reaction (Ugi-4CR) followed by a post-condensation cyclization.

  • Mechanism: The Ugi reaction assembles a linear peptidomimetic backbone. The "4-substituent" is introduced via the amine component (

    
    ) of the Ugi reaction.
    
  • Key Advantage: The substituent at N4 is introduced before ring closure, avoiding the difficult alkylation of a secondary lactam.

Pathway B: Reductive Amination / Lactamization (Linear)

Best for large-scale synthesis of a single target.

  • Mechanism: Reductive amination of a

    
    -amino ester with an 
    
    
    
    -amino aldehyde (or masked equivalent), followed by lactamization.
Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic for Pathway A, highlighting how the N4 substituent is derived.

G cluster_0 Critical Design Step Target 4-Substituted 1,4-Diazepan-5-one Linear Linear Ugi Adduct (Pre-cyclization) Deprotect Deprotection (TFA/DCM) Linear->Deprotect Amine Primary Amine (R1-NH2) Defines N4-Substituent Ugi Ugi 4-CR Amine->Ugi Aldehyde Aldehyde (R2-CHO) Aldehyde->Ugi Acid Bifunctional Acid (e.g., N-Boc-Glycine) Acid->Ugi Isocyanide Isocyanide (R3-NC) Isocyanide->Ugi Ugi->Linear Assembly Cyclize Cyclization (Base-mediated) Deprotect->Cyclize Cyclize->Target

Figure 1: Retrosynthetic analysis showing the origin of the N4-substituent via the Ugi-4CR pathway.

Detailed Experimental Protocol

This protocol describes the synthesis of a generic 1-acetyl-4-benzyl-1,4-diazepan-5-one using a modified Ugi/Deprotection-Cyclization (UDC) strategy. This method is self-validating because the intermediate linear product is isolable and characterizable.

Phase 1: The Ugi Reaction

Objective: Assemble the linear backbone containing the N4 substituent.

  • Reagents:

    • Amine: Benzylamine (1.0 equiv) — Becomes the N4-benzyl group.

    • Aldehyde: Paraformaldehyde or Formalin (1.0 equiv) — Forms C3.

    • Acid: N-Boc-beta-alanine (1.0 equiv) — Provides the 3-carbon chain for the ring.

    • Isocyanide: Methyl isocyanide (1.0 equiv) — Forms the exocyclic amide.

    • Solvent: Methanol (MeOH), anhydrous.

  • Procedure:

    • Dissolve Benzylamine (10 mmol) in MeOH (10 mL).

    • Add Paraformaldehyde (10 mmol) and stir for 30 min to form the imine in situ. ( Note: Use molecular sieves if using a ketone to drive equilibrium.)

    • Add N-Boc-beta-alanine (10 mmol) and stir for 10 min.

    • Add Methyl isocyanide (10 mmol) dropwise.

    • Stir at ambient temperature for 24–48 hours.

    • Validation Point: Monitor by TLC. The disappearance of the isocyanide odor (distinctive) and the appearance of a new spot indicates the formation of the Ugi adduct.

    • Concentrate in vacuo. The crude can often be used directly, but flash chromatography is recommended for high purity.

Phase 2: Deprotection and Cyclization

Objective: Remove the Boc group to expose the amine (N1) and force cyclization onto the ester/amide. Note: In the standard Ugi adduct, the C-terminus is an amide. Direct cyclization requires specific "convertible isocyanides" (e.g., Armstrong's convertible isocyanide) OR using a beta-amino acid methyl ester as the amine component in a different setup. Below is the modified route using a bifunctional alkylating strategy which is often more reliable for diazepanes.

Alternative Robust Protocol (Reductive Alkylation - Cyclization): Given the complexity of Ugi cyclization on secondary amides, the following 2-step method is often preferred for 4-substituted diazepanes specifically.

  • Step A: N-Alkylation of Beta-Amino Ester

    • React Ethyl 3-bromopropionate with Benzylamine (excess) in THF/TEA.

    • Yields: Ethyl 3-(benzylamino)propionate. (The Benzyl is now the N4).

  • Step B: Acylation

    • React the product of Step A with Chloroacetyl chloride in DCM/TEA at 0°C.

    • Yields: Ethyl 3-(N-benzyl-2-chloroacetamido)propionate.

  • Step C: Cyclization (The Critical Step)

    • Dissolve the intermediate in DMF.

    • Add Ammonia (NH3) in Methanol (saturated) or Sodium Azide followed by reduction (Schmidt-like).

    • Better Route: React with primary amine (R-NH2) if N1 substitution is desired, or Ammonia for N1-H.

    • Heat to 60°C. The amine displaces the chloride and then cyclizes onto the ester.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Cyclization Entropy penalty of 7-membered ring formation.Run the reaction at high dilution (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
Incomplete Ugi Reaction Imine formation is slow.Pre-form the imine using a dehydrating agent (

or

) before adding the acid/isocyanide.
Racemization Acidic protons alpha to carbonyl.Avoid strong bases during workup; use DIPEA or TEA.

Biological Applications & Data Summary

The 4-substituted 1,4-diazepan-5-one scaffold is primarily utilized to disrupt protein-protein interactions (PPIs) by mimicking the gamma-turn (


 residues).
Key Therapeutic Targets
TargetMechanismRole of 1,4-Diazepan-5-oneRef
HCV NS5B Polymerase Allosteric InhibitionThe ring constrains the substituents to fit the "thumb" domain of the polymerase.[1]
LFA-1/ICAM-1 Integrin AntagonistMimics the epitope of the ICAM-1 loop, blocking LFA-1 binding (Anti-inflammatory).[2]
Melanocortin Receptors GPCR AgonistThe scaffold orients aromatic side chains to mimic the Trp-Arg-Phe pharmacophore.[3]
Signaling Pathway Visualization

The diagram below illustrates how the diazepan-5-one scaffold mimics a peptide turn to inhibit a generic Protein-Protein Interaction (PPI).

PPI ProteinA Target Protein (e.g., LFA-1) ProteinB Native Ligand (e.g., ICAM-1) GammaTurn Native Gamma-Turn (Peptide Loop) ProteinB->GammaTurn Contains Mimetic 4-Substituted 1,4-Diazepan-5-one Mimetic->ProteinA Competitive Inhibition Mimetic->GammaTurn Structurally Mimics GammaTurn->ProteinA Binds To

Figure 2: Mechanism of action for diazepan-5-one peptidomimetics acting as PPI inhibitors.

References

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Three-component synthesis of 1,4-diazepin-5-ones and the construction of gamma-turn-like peptidomimetic libraries. Source: Journal of Combinatorial Chemistry (PubMed) URL:[Link]

  • A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure. Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution: convergent multicomponent synthesis of 1-sulfonyl 1,4-diazepan-5-ones. Source: PubMed URL:[Link]

Theoretical and Computational Studies of Diazepan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepan-5-one scaffold represents a critical structural evolution from classical 1,4-benzodiazepines. Unlike their benzo-fused counterparts, these seven-membered heterocyclic rings offer distinct conformational flexibility and electronic profiles, making them privileged structures for CNS modulation (GABAergic pathways), antimicrobial activity, and viral polymerase inhibition.

This guide provides a rigorous framework for the theoretical (DFT) and computational (Docking/MD) analysis of these derivatives. It moves beyond generic protocols, focusing on the specific electronic anomalies of the 5-one moiety and its impact on ligand-receptor binding affinity.

Part 1: Structural Foundations & Electronic Properties (DFT)

Geometry Optimization & Conformational Analysis

The 1,4-diazepan-5-one ring is not planar. It typically exists in a dynamic equilibrium between chair and boat conformations. Accurate modeling requires identifying the global minimum energy structure, as the conformation dictates the vector orientation of the pharmacophore (the 5-keto group and N1/N4 nitrogens).

Protocol for Geometry Optimization:

  • Initial Guess: Draw the structure in chair form.

  • Level of Theory: Use Density Functional Theory (DFT) with the B3LYP hybrid functional.

  • Basis Set: 6-31G(d,p) is the standard for these organic molecules, providing sufficient polarization functions for the nitrogen and oxygen lone pairs.

  • Frequency Calculation: Essential to verify the stationary point.

    • Success Criteria: Zero imaginary frequencies.

    • Failure Mode: One imaginary frequency indicates a transition state (likely a ring flip).

Frontier Molecular Orbitals (FMO) & Reactivity

The biological activity of diazepan-5-ones is governed by their ability to donate or accept electrons within the active site. This is quantified by the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).[1]

  • HOMO Location: Typically localized on the N1 nitrogen and the aromatic substituents (e.g., phenyl rings at C2/C7).

  • LUMO Location: Often centered on the carbonyl carbon (C5) and the adjacent amide bond, indicating susceptibility to nucleophilic attack.

Global Reactivity Descriptors: The energy gap (


) is the primary indicator of kinetic stability. A lower gap implies higher polarizability and "softness," correlating with higher biological activity but lower metabolic stability.

Table 1: Calculation of Global Reactivity Descriptors

DescriptorSymbolFormulaPhysical Significance
Chemical Potential


Tendency of electrons to escape.
Chemical Hardness


Resistance to charge transfer (Hard = Stable).
Global Softness


Ease of polarization; correlates with enzyme binding.
Electrophilicity Index


Power to soak up electrons (crucial for covalent inhibitors).

Expert Insight: For diazepan-5-ones targeting the GABA-A receptor, a lower hardness (


) often correlates with better binding scores, as the molecule must polarize to fit the hydrophobic pocket of the 

interface.

Part 2: Computational Workflow Visualization

The following diagram illustrates the integrated workflow from 2D structure generation to ADMET profiling.

ComputationalWorkflow cluster_0 Quantum Mechanics cluster_1 Molecular Simulation Struct 2D Structure (Chemdraw/Avogadro) DFT DFT Optimization (B3LYP/6-31G**) Struct->DFT Freq Freq Check (NImag=0) DFT->Freq Descriptors Reactivity Descriptors (HOMO/LUMO/MEP) Freq->Descriptors Electronic Data Prep Ligand/Protein Prep (PDBQT Conversion) Freq->Prep Optimized Geometry Grid Grid Box Generation (Active Site Definition) Prep->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Analysis Interaction Profiling (H-Bonds/Hydrophobic) Dock->Analysis

Figure 1: Integrated computational workflow for diazepan-5-one analysis. Blue/Red nodes indicate primary execution steps; Yellow indicates QC checkpoints.

Part 3: Molecular Docking & Interaction Profiling

Target Selection

While diazepan-5-ones are versatile, the primary validated targets for computational benchmarking are:

  • GABA-A Receptor (

    
    ):  The classic target.
    
    • PDB ID:6D6U (Cryo-EM structure bound with diazepam) or 6X3X .

  • NS5B RNA Polymerase: For viral inhibition studies.

    • PDB ID:3FQL .

Docking Protocol (AutoDock Vina/Gold)

The "Blind Docking" approach is inefficient. You must define a specific grid box around the known allosteric binding site.

Step-by-Step Methodology:

  • Protein Preparation:

    • Remove water molecules (unless bridging waters are known).

    • Add polar hydrogens (essential for H-bond detection).

    • Compute Gasteiger charges.

  • Grid Box Definition (GABA-A Example):

    • Center the grid on the co-crystallized ligand (e.g., diazepam) at the

      
       interface.
      
    • Dimensions:

      
       Å is usually sufficient to cover the pocket without introducing excessive noise.
      
  • Ligand Preparation:

    • Import the DFT-optimized structure (from Part 1).

    • Set rotatable bonds. Critical: Do not make the amide bond in the diazepan ring rotatable; the ring conformation should be fixed at the energy minimum found in DFT.

Interaction Analysis

Successful diazepan-5-one derivatives typically exhibit:

  • H-Bond Acceptor: The C5-carbonyl oxygen interacts with Ser204 or Thr206 (GABA-A).

  • 
    -
    
    
    
    Stacking:
    The aromatic rings at positions 2 and 7 stack with Phe77 and Tyr58 .
  • Hydrophobic Enclosure: The 7-membered ring sits in a lipophilic pocket formed by His101 and Val202 .

Part 4: ADMET & Drug-Likeness Prediction[2]

Computational studies must filter for "drug-likeness" early. For diazepan-5-ones, the high lipophilicity (LogP) is a common failure point.

Key Metrics to Compute (SwissADME / pkCSM):

  • Lipinski's Rule of 5:

    • MW < 500 Da.

    • LogP < 5 (Diazepan derivatives often push this limit; aim for 2.5–4.0).

    • H-Bond Donors < 5.

    • H-Bond Acceptors < 10.

  • Blood-Brain Barrier (BBB) Permeability: Essential for CNS activity. The LogBB value must be > 0.3.

  • Metabolic Stability: Check for CYP450 inhibition (specifically CYP3A4, which metabolizes benzodiazepines).

Part 5: Experimental Validation (Synthesis & Spectroscopy)[3]

A theoretical model is only as good as its experimental validation. The following synthesis route validates the computational predictions.

Synthetic Pathway

The most efficient route to 2,7-diaryl-1,4-diazepan-5-ones is the condensation of 1,2-diamines with dialkyl acetonedicarboxylates or the reaction of ketimine intermediates with aldehydes.

Synthesis Reactants 1,2-Diamine + Dialkyl Acetonedicarboxylate Catalyst Reflux (EtOH) Catalyst: Heteropolyacid Reactants->Catalyst Intermediate Schiff Base Intermediate Catalyst->Intermediate Product 1,4-Diazepan-5-one Derivative Intermediate->Product Cyclization

Figure 2: General synthetic pathway for 1,4-diazepan-5-ones.

Spectroscopic Validation

To confirm the structure matches the DFT geometry:

  • FT-IR: Look for the characteristic amide carbonyl stretch (

    
    ). If DFT predicts 
    
    
    
    and exp is
    
    
    , apply a scaling factor (typically 0.961 for B3LYP).
  • X-Ray Crystallography: The ultimate validation. Compare the experimental bond lengths (N1-C2, C5-O) with the DFT optimized values. A Root Mean Square Deviation (RMSD) of < 0.05 Å indicates an excellent model.

References

  • Synthesis, Crystal Structures and Docking Studies of 2,7-Diphenyl-1,4-Diazepan-5-One Derivatives. Chemistry Central Journal (PMC). (2015).[2] [Link] Key Finding: Crystal structure validation of chair/boat conformations and docking with NS5B polymerase.

  • Synthesis, Crystal Structure and Computational Analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData (PMC). (2016).[2][3] [Link] Key Finding: Detailed DFT (B3LYP/6-31G) analysis of frontier orbitals and Hirshfeld surface analysis.

  • Molecular Docking, Dynamics, and Drug-Likeness Studies of Alprazolam Derivatives Against GABA-A Receptors. Cerrado: Agricultural and Environmental Sciences.[4] (2024). [Link] Key Finding: Protocol for docking diazepine scaffolds into the GABA-A receptor (PDB: 6X3X) and MD simulation workflows.

  • Diazepam-Bound GABA-A Receptor Models Identify New Benzodiazepine Binding-Site Ligands. Nature Chemical Biology. (2012).[5] [Link] Key Finding: Definitive structural basis for the benzodiazepine binding pocket (

    
     interface).
    

Sources

Methodological & Application

analytical methods for 4-Isobutyl-diazepan-5-one quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Quantitative Analysis of 4-Isobutyl-diazepan-5-one

This document provides comprehensive, validated protocols for the accurate quantification of 4-Isobutyl-diazepan-5-one in both biological matrices and pharmaceutical formulations. Designed for researchers, analytical scientists, and professionals in drug development, these application notes move beyond simple procedural lists to explain the scientific rationale behind key methodological choices. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reproducibility, and regulatory compliance.[1][2]

The primary focus is on a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for pharmacokinetic and toxicological studies. A secondary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also detailed for applications such as quality control of bulk substances or finished products.

Part 1: Foundational Principles and Method Selection

The accurate quantification of any active pharmaceutical ingredient (API) is the cornerstone of drug development. For 4-Isobutyl-diazepan-5-one, a compound belonging to the benzodiazepine class, robust analytical methods are critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as ensuring product quality.

Choosing the Right Analytical Tool

The selection of an analytical technique is dictated by the intended purpose of the analysis and the nature of the sample matrix.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices like plasma or urine.[3][4] Its unparalleled selectivity, derived from monitoring specific precursor-to-product ion transitions, allows it to distinguish the analyte from endogenous interferences.[3] This specificity, combined with high sensitivity, makes LC-MS/MS the ideal choice for studies requiring low limits of quantification (LOQ), such as in pharmacokinetic research.[5][6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is robust, cost-effective, and widely available.[7][8] While less sensitive than LC-MS/MS, it is perfectly suited for analyzing higher concentration samples, such as in pharmaceutical tablets or bulk powders, where matrix complexity is low.[9][10] The presence of a chromophore in the 4-Isobutyl-diazepan-5-one structure allows for direct UV detection.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although a powerful technique, GC-MS often requires derivatization for polar and thermally labile compounds like benzodiazepines to improve their volatility and thermal stability.[4][12] This additional step can introduce variability and increase sample preparation time, making LC-MS/MS a more direct and efficient alternative.[5]

The Imperative of Method Validation

A method is only reliable if it is validated. Validation demonstrates that an analytical procedure is fit for its intended purpose.[13] All protocols described herein are designed to meet the validation criteria outlined in the ICH Q2(R2) guidelines, which assess key performance characteristics.[1][14]

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Part 2: Protocol for Quantification in Human Plasma via LC-MS/MS

This protocol details a highly sensitive method for determining the concentration of 4-Isobutyl-diazepan-5-one in human plasma, suitable for pharmacokinetic analysis following therapeutic dosing.

Scientific Principle

The method involves the extraction of the analyte and a structurally similar internal standard (IS) from plasma via protein precipitation.[16] Chromatographic separation is achieved on a reversed-phase C18 column, which is effective for retaining moderately non-polar compounds like benzodiazepines.[5][8] Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6] Positive electrospray ionization (ESI+) is used, as the nitrogen atoms in the diazepane ring are readily protonated.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add Internal Standard (e.g., Diazepam-d5) plasma->add_is add_acn Add 300 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex Mix (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject Analysis Phase hplc HPLC Separation (C18 Column) inject->hplc ms Mass Spectrometry (ESI+, MRM Mode) hplc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • 4-Isobutyl-diazepan-5-one reference standard (>99% purity)

  • Internal Standard (IS), e.g., Diazepam-d5 (>99% purity)

  • LC-MS grade Acetonitrile and Methanol

  • LC-MS grade Formic Acid

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma (K2EDTA)

Instrumentation and Conditions
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

LC Parameter Condition Scientist's Note
Column C18, 2.1 x 50 mm, 1.8 µmA sub-2 µm particle size C18 column provides high resolution and fast analysis times, ideal for high-throughput bioanalysis.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte, enhancing ESI+ signal intensity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength for benzodiazepines.
Gradient 5% B to 95% B over 3 minA rapid gradient ensures efficient elution of the analyte while minimizing run time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and chromatographic efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects.
MS Parameter Condition Scientist's Note
Ionization Mode ESI, PositiveThe basic nitrogen atoms in the diazepane structure are readily protonated, making this the optimal mode.
MRM Transitions Analyte & IS specificTo be determined by direct infusion of standards. For example, for Diazepam (MW ~284.7), a transition might be m/z 285.1 → 193.1. The specific transitions for 4-Isobutyl-diazepan-5-one must be optimized experimentally.
Source Temp. 500 °COptimizes desolvation of the mobile phase.
Gas Flows Instrument DependentNebulizer and heater gas flows must be optimized to maximize signal.
Step-by-Step Protocol
  • Prepare Stock Solutions: Accurately weigh and dissolve the reference standard and IS in methanol to create 1 mg/mL stock solutions.

  • Prepare Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

  • Sample Preparation: a. Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 25 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except the blank. c. Add 300 µL of ice-cold acetonitrile. (Causality: Acetonitrile disrupts the hydration shell around plasma proteins, causing them to denature and precipitate out of solution).[16][17] d. Vortex vigorously for 1 minute to ensure complete protein precipitation. e. Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • Analysis: Create a sequence in the instrument software including blanks, calibration curve, QCs, and unknown samples. Inject 5 µL of each sample and acquire data.

  • Data Processing: Integrate the peak areas for the analyte and the IS. Calculate the peak area ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression. Determine the concentration of the analyte in QCs and unknown samples from the calibration curve.

Typical Validation Summary
Parameter Acceptance Criteria Typical Result
Linearity Range r² ≥ 0.990.5 - 500 ng/mL
Correlation (r²) ≥ 0.990.9985
Accuracy 85-115% (80-120% at LLOQ)92.5 - 108.3%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: < 7%; Inter-day: < 9%
LLOQ S/N > 10, Acc/Prec criteria met0.5 ng/mL
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized factor < 15%Within acceptable limits

Part 3: Protocol for Quantification in Tablets via HPLC-UV

This protocol provides a robust and straightforward method for the assay of 4-Isobutyl-diazepan-5-one in a solid dosage form, such as a 10 mg tablet.

Scientific Principle

The method relies on extracting the API from the tablet matrix using a suitable solvent (e.g., methanol or acetonitrile). After dilution to an appropriate concentration, the sample is analyzed by reversed-phase HPLC.[8] Quantification is based on comparing the peak area of the analyte in the sample to that of a known reference standard, utilizing an external standard calibration method.[11]

Experimental Workflow Diagram

HPLC_Workflow start Weigh 20 Tablets, Calculate Average Weight crush Grind Tablets to a Fine Powder start->crush weigh_powder Weigh Powder Equivalent to One Tablet crush->weigh_powder dissolve Dissolve in 100 mL Methanol (Volumetric Flask) weigh_powder->dissolve sonicate Sonicate (15 min) & Cool to Room Temp. dissolve->sonicate dilute_to_vol Dilute to Volume with Methanol sonicate->dilute_to_vol filter Filter through 0.45 µm PTFE Syringe Filter dilute_to_vol->filter final_dilution Perform Final Dilution to ~20 µg/mL filter->final_dilution inject Inject 10 µL into HPLC final_dilution->inject

Caption: Workflow for tablet sample preparation and HPLC analysis.

Instrumentation and Conditions
  • HPLC System: HPLC with a UV/Vis or Diode Array Detector.

Parameter Condition Scientist's Note
Column C18, 4.6 x 150 mm, 5 µmA standard analytical C18 column provides excellent performance and robustness for QC applications.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)A buffered mobile phase controls the ionization state of the analyte, ensuring reproducible retention times. The acetonitrile ratio is optimized for an ideal retention time (e.g., 3-7 minutes).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 230 nmWavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.[11][15]
Column Temp. 30 °CControlled temperature ensures stable retention times.
Injection Vol. 10 µL
Step-by-Step Protocol
  • Prepare Mobile Phase: Prepare the phosphate buffer and filter. Mix with acetonitrile in the specified ratio and degas thoroughly.

  • Prepare Standard Solution: Prepare a standard solution of 4-Isobutyl-diazepan-5-one in methanol at a concentration of approximately 20 µg/mL.

  • Prepare Sample Solution: a. Weigh and finely powder 20 tablets. b. Accurately weigh a portion of the powder equivalent to the average tablet weight (e.g., containing 10 mg of API). c. Transfer to a 100 mL volumetric flask. Add ~70 mL of methanol. d. Sonicate for 15 minutes to ensure complete dissolution of the API. Let it cool to room temperature. e. Dilute to volume with methanol and mix well. This yields a 100 µg/mL solution. f. Transfer an aliquot to a centrifuge tube and centrifuge to settle excipients. g. Pipette 2.0 mL of the clear supernatant into a 10 mL volumetric flask and dilute to volume with mobile phase. This yields the final concentration of 20 µg/mL. h. Filter a portion through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solution multiple times to confirm system suitability (%RSD of peak areas < 2.0%). Then, inject the sample preparations.

  • Calculation: Calculate the amount of 4-Isobutyl-diazepan-5-one in the tablet portion taken using the external standard formula: Amount (mg) = (Sample Peak Area / Standard Peak Area) × Concentration of Standard (mg/mL) × Dilution Factor

Typical Validation Summary
Parameter Acceptance Criteria Typical Result
Linearity Range r² ≥ 0.9995 - 50 µg/mL
Correlation (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (%RSD) ≤ 2.0%Intra-day: < 0.8%; Inter-day: < 1.5%
LOQ ~0.5 µg/mL
Specificity No interference at analyte RTPeak purity confirmed by DAD

References

  • Title: Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: RSC Publishing URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Simultaneous gas-chromatographic analysis for diazepam and its major metabolite, desmethyldiazepam, with use of double internal standardization Source: PubMed URL
  • Title: ICH Q2(R2)
  • Title: Validation of analytical procedures according to the ICH guidelines Source: Efor Group URL
  • Title: ICH guideline Q2(R2)
  • Title: [Gas chromatographic analysis of benzodiazepines. 2.
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) Source: ResearchGate URL: [Link]

  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL
  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL
  • Title: GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants Source: SelectScience URL
  • Title: GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants Source: Thermo Fisher Scientific URL
  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL
  • Title: Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow Source: Thermo Fisher Scientific URL
  • Title: Quantitative analysis of small molecules in biological samples Source: Unknown URL
  • Title: Quantitative bioanalysis by LC-MS for the development of biological drugs Source: Bioanalysis Zone URL
  • Title: Analytical Methods Used for the Detection and Quantification of Benzodiazepines Source: PMC URL
  • Title: Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood Source: FLORE - University of Florence URL
  • Title: Quantitative Bioanalysis Of Intact Large Molecules Using Mass Spectrometry Source: Unknown URL
  • Title: Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines Source: SAS Publishers URL
  • Title: ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS Source: University of the Punjab URL
  • Title: Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine Source: PMC URL
  • Title: Determination of diazepam in human plasma by developed and validated a high-performance liquid chromatographic ultraviolet method Source: DergiPark URL
  • Title: Diazepam quantification in street tablets using benchtop 1H qNMR spectroscopy: method validation and its application Source: The HRB National Drugs Library URL
  • Title: An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines Source: Walsh Medical Media URL
  • Title: DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMULATIONS Source: Pharmacophore URL
  • Title: Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL
  • Title: Therapeutic Diazepam Monitoring in Human Plasma and Urine by HPLC: An Application for Alcoholism Source: LCGC International URL
  • Title: Quantitative Determination of Diazepam in Serum Designed for Therapeutic Drug Monitoring Source: Unknown URL

Sources

Troubleshooting & Optimization

troubleshooting 4-Isobutyl-diazepan-5-one purification by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your purification of 4-Isobutyl-diazepan-5-one is failing in one of three ways: the compound is streaking (tailing), it is co-eluting with impurities, or it is "invisible" to your UV detector.

This molecule presents a classic "push-pull" chromatographic challenge. The isobutyl group provides lipophilicity, but the diazepan-5-one core (a 7-membered lactam ring containing a secondary amine) creates strong hydrogen bonding and electrostatic interactions with stationary phases.

Below is a troubleshooting guide designed to isolate and resolve these specific chemical behaviors.

Part 1: Diagnostic Workflow

Before altering your method, identify the root cause using this logic tree.

TroubleshootingLogic Start START: What is the primary issue? Issue1 Peak Tailing / Streaking Start->Issue1 Issue2 No Peak Detected Start->Issue2 Issue3 Poor Separation (Co-elution) Start->Issue3 Sol1 Cause: Silanol Interaction Action: Add Modifier (TEA/NH3) or Switch to Amino-Silica Issue1->Sol1 Sol2 Cause: Low UV Absorbance Action: Switch to ELSD/CAD or Monitor 205-210 nm Issue2->Sol2 Sol3 Cause: Gradient Slope/Solvent Action: Switch from DCM/MeOH to EtOAc/Hexane (if soluble) Issue3->Sol3

Figure 1: Diagnostic logic tree for identifying purification failure modes.

Part 2: Troubleshooting Guides

Issue 1: The "Shark Fin" Peak (Tailing)

Symptom: Your product elutes over a wide volume, with a sharp front and a long, dragging tail. The Chemistry: The secondary amine in the diazepan ring acts as a Lewis base. It interacts with acidic silanols (


) on standard silica, causing "stick-and-slip" retention rather than smooth partitioning.

Q: I am running a standard DCM/MeOH gradient. Why is it streaking? A: Methanol is protic, but it is not basic enough to suppress silanol ionization. You must introduce a competing base.

Protocol: Mobile Phase Modification

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.

  • The Setup:

    • Solvent A: Dichloromethane (DCM) + 1% TEA.

    • Solvent B: Methanol (MeOH) + 1% TEA.

    • Note: Adding base to both bottles ensures the pH remains constant throughout the gradient.

  • Alternative (The "Green" Route): If the isobutyl group makes the compound soluble in Ethyl Acetate (EtOAc), use EtOAc/Ethanol (3:1) + 1% NH₄OH as Solvent B and Hexanes as Solvent A.

Pro Tip: If you frequently purify amines, switch to Amine-Functionalized Silica (KP-NH) . This stationary phase blocks silanols permanently, allowing you to run neutral solvents without additives [1].

Issue 2: The "Invisible" Analyte (Detection)

Symptom: TLC shows a spot, but the flash system (UV detector) shows a flat line. The Chemistry: 4-Isobutyl-diazepan-5-one lacks a conjugated


-system (unless it has a protecting group like Cbz or Fmoc). The amide bond absorbs weakly at 205–210 nm, but standard solvents (EtOAc, Acetone) absorb heavily in this region, masking the signal.

Q: How do I see my compound without a mass spectrometer? A: You must move away from UV visualization or use "UV-transparent" solvents.

Comparison of Detection Strategies:

MethodSuitabilityNotes
UV @ 254 nm Poor The aliphatic diazepan ring is UV inactive.
UV @ 210 nm Moderate Requires Acetonitrile/Water or Hexane/IPA. Avoid EtOAc/Acetone (UV cutoff >256 nm).
ELSD Excellent Evaporative Light Scattering detects any non-volatile compound. Ideal for this molecule.
Ninhydrin Stain Good (TLC) The secondary amine will stain distinctively (usually red/orange) upon heating.

Protocol: Low-UV Optimization If you lack ELSD, you must use a solvent system transparent at 210 nm:

  • Mobile Phase: Hexane / Isopropanol (IPA).

  • Wavelength: Set detector to 210 nm .

  • Blank: Run a blank gradient first to subtract the baseline drift caused by the refractive index change of IPA.

Issue 3: Separation & Solubility (Resolution)

Symptom: The compound co-elutes with impurities or "crashes out" on the column. The Chemistry: The isobutyl group is hydrophobic, but the lactam is polar. In 100% Hexane, it may precipitate. In >10% MeOH/DCM, it elutes instantly due to the "solvent strength shock."

Q: My compound elutes immediately when MeOH hits 5%. How do I slow it down? A: DCM/MeOH gradients on silica are non-linear. 5% MeOH increases solvent strength drastically. You need a "shallower" polarity ramp.[1]

Protocol: The "Iso-Polar" Gradient Replace MeOH with a weaker polar solvent or use a ternary blend.

  • Option A (DCM/MeOH substitute): Use DCM to DCM:MeOH (90:10) over 20 Column Volumes (CV). Do not go 0–100% B.

  • Option B (Better Resolution): Use Toluene (Solvent A) and Ethyl Acetate (Solvent B).

    • Toluene interacts with the lactam

      
      -system, often providing unique selectivity compared to Hexanes [2].
      

Part 3: Summary of Physical Data

ParameterValue / CharacteristicImpact on Purification
pKa (Conjugate Acid) ~8–9 (Secondary Amine)Requires basic modifier (TEA/NH₃) to prevent tailing.
LogP (Estimated) ~1.5 (Isobutyl group)Moderately lipophilic; soluble in DCM, EtOAc, alcohols.
UV Cutoff < 210 nmInvisible to standard 254 nm UV detection.
TLC Stain Ninhydrin / KMnO₄Active amine (Ninhydrin) or oxidizable functionality (KMnO₄).

Part 4: Visualizing the Interaction

The diagram below illustrates why the "Modifier" is non-negotiable for this chemistry.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Amine Diazepan Amine (Basic) Silica->Amine Strong Ionic Bond (Causes Tailing) Modifier Modifier (TEA/NH3) Modifier->Silica Blocks Active Sites Modifier->Amine Displaces Result Result: Sharp Peak Elution

Figure 2: Mechanism of amine modifiers blocking silanol sites to prevent tailing.

References

  • Biotage Application Note. "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage.com. (Accessed via search context 1.2).

  • Snyder, L. R., & Kirkland, J. J. "Introduction to Modern Liquid Chromatography." Wiley-Interscience. General reference for solvent selectivity (Toluene/EtOAc vs Hex/EtOAc).
  • Restek Technical Guide. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek.com. (Accessed via search context 1.10).

  • BenchChem Protocols. "Resolving peak tailing issues in the chromatography of amines." Benchchem.com. (Accessed via search context 1.6).

Sources

resolving poor solubility of 4-Isobutyl-diazepan-5-one for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Isobutyl-diazepan-5-one Solubility

Introduction

Welcome to the technical support guide for 4-Isobutyl-diazepan-5-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and other similarly hydrophobic small molecules during the course of their biological assays. As a novel diazepanone derivative, 4-Isobutyl-diazepan-5-one exhibits low aqueous solubility, a common hurdle that can lead to inaccurate or irreproducible experimental results if not properly addressed.[1][2]

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. Our approach is grounded in established principles of formulation science to ensure you can confidently prepare and use your compound, maintaining its stability and maximizing its biological availability in your assay system.

Part 1: Understanding the Problem & Initial Assessment

FAQ 1: I've received my vial of 4-Isobutyl-diazepan-5-one and it won't dissolve in my aqueous assay buffer. What's happening and where do I start?

Answer:

This is a very common issue. 4-Isobutyl-diazepan-5-one, like many small molecule drug candidates, is a lipophilic or "hydrophobic" compound.[2] Its molecular structure favors non-polar environments over aqueous (water-based) ones like phosphate-buffered saline (PBS) or cell culture media. When you add the compound directly to an aqueous solution, it cannot form favorable interactions with the water molecules and thus remains an insoluble solid.

The foundational strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution . This stock is then diluted to the final working concentration in your aqueous assay buffer. The key is that the final concentration of the organic solvent must be low enough to not affect your biological system.

Your starting point should always be:

  • Consult the Datasheet: Review the manufacturer's certificate of analysis or datasheet for any provided solubility data.[3] This is the most reliable first source of information.

  • Choose an Appropriate Organic Solvent: For most biological applications, Dimethyl Sulfoxide (DMSO) is the first-choice solvent due to its powerful solubilizing capacity and miscibility with water.[4]

  • Prepare a High-Concentration Stock Solution: Creating a concentrated stock (e.g., 10-50 mM in DMSO) allows you to add a very small volume to your assay, minimizing the final solvent concentration.[5]

Part 2: Stock Solution Best Practices & Troubleshooting

FAQ 2: What is the best solvent for my initial stock solution, and how do I prepare it correctly?

Answer:

DMSO is the industry-standard starting solvent for initial screening. Other options include ethanol, methanol, or N,N-dimethylformamide (DMF), but these are often more toxic to cells.[5][6]

Table 1: Comparison of Common Primary Solvents

SolventPolarityKey AdvantagesCommon Concerns
DMSO Aprotic, PolarExcellent solubilizing power for a wide range of compounds; relatively low toxicity at <0.5% v/v.[7]Can be directly toxic to cells at higher concentrations (>1%); hygroscopic (absorbs water from air); freezes at 18.5°C.[8]
Ethanol Protic, PolarLess toxic than DMSO for some cell types; volatile.Weaker solvent than DMSO for highly lipophilic compounds; can have biological effects (e.g., on neuronal cells).[6]
DMF Aprotic, PolarStrong solvent, similar to DMSO.Higher toxicity than DMSO; should be used with caution.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for accurately preparing a stock solution, a critical factor for reproducible assays.[5][9]

Materials:

  • 4-Isobutyl-diazepan-5-one (powder)

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance[9]

  • Volumetric flask (Class A) or a positive displacement pipette for viscous solvents like DMSO

  • Sterile, light-protecting microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For a 10 mM solution in 1 mL (0.001 L), assuming a hypothetical molecular weight (MW) of 222.32 g/mol for 4-Isobutyl-diazepan-5-one:

    • Mass (g) = Concentration (mol/L) * Volume (L) * MW (g/mol)

    • Mass (g) = 0.010 mol/L * 0.001 L * 222.32 g/mol = 0.00222 g = 2.22 mg

  • Weigh Compound: Accurately weigh out the calculated mass of the compound using an analytical balance. It is often easier and more accurate to weigh a slightly different mass (e.g., 2.50 mg) and adjust the solvent volume accordingly.[9]

    • Adjusted Volume (mL) = (Actual Mass (mg) / MW) / 10 mM

  • Dissolution: Quantitatively transfer the powder to a volumetric flask or appropriate tube. Add approximately 80% of the final required DMSO volume.

  • Aid Solubilization: Cap the container and mix thoroughly by vortexing. If the compound dissolves slowly, gentle warming (37°C water bath) or brief sonication (5-10 minutes) can be used.[10][11] Visually inspect to ensure no solid particles remain.

  • Bring to Final Volume: Once fully dissolved, carefully add DMSO to reach the final calculated volume.

  • Aliquot and Store: Dispense the stock solution into small, single-use aliquots in sterile, tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture.[3][7] Crucially, avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate. [5]

FAQ 3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my cell culture medium. What should I do?

Answer:

This is the most common and critical challenge, known as solvent-shift precipitation .[10][12] Your compound is soluble in 100% DMSO but becomes supersaturated and precipitates when the DMSO is diluted into the aqueous environment of your media. The DMSO molecules disperse, leaving your hydrophobic compound exposed to water.

Troubleshooting this issue involves a logical, stepwise approach:

G start Precipitation Observed Upon Dilution step1 Is final DMSO conc. >0.5%? start->step1 step2 Is stock conc. too high? step1->step2 No sol1 Reduce DMSO to <0.5%. Recalculate dilution. step1->sol1 Yes step3 Try Serial Dilution & Mixing Technique step2->step3 No sol2 Lower stock conc. (e.g., from 50mM to 10mM). Increase transfer volume. step2->sol2 Yes sol3 Protocol 2: Pre-dilute stock in media, vortex/warm while adding. step3->sol3 Try This step4 Employ Advanced Solubilization Methods sol3->step4 Still Precipitates sol4 See Part 3: Co-solvents, Cyclodextrins, Surfactants G cluster_0 Stock Preparation cluster_1 Quantification & Use A Prepare HP-β-CD Solution (e.g., 20% w/v) B Add Excess Compound Powder A->B C Stir 24-48h to Equilibrate B->C D Filter (0.22µm) to Remove Solid C->D E Determine Conc. (e.g., HPLC-UV) D->E F Dilute Aqueous Stock into Assay Medium E->F G Run Vehicle Control (HP-β-CD only) F->G

Caption: Workflow for cyclodextrin-based solubilization.

References

  • Khan, S., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Jain, A., et al. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]

  • Gala, R. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. [Link]

  • Pandya, P., et al. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]

  • Pharmapproach. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?[Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]

  • Semantic Scholar. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?[Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]

  • Gpatindia. (2020, May 4). DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • PubMed. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • Dissolution. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • bioWORLD. (n.d.). DMSO Bio-Max, Cell Culture Grade. [Link]

  • ResearchGate. (2015, August 4). Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability?[Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]

  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PMC - NIH. (n.d.). Chemical structure and biological activity of the diazepines. [Link]

  • Pak. J. Pharm. Sci. (2022, January). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. [Link]

  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media?[Link]

  • PMC. (n.d.). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. [Link]

  • ResearchGate. (2025, August 10). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • PubChem - NIH. (n.d.). Diazepam. [Link]

  • PubMed. (1981, February). Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice. [Link]

  • BioAgilytix. (2022, December 31). Bioanalytical Assay Strategies and Considerations for Measuring Cellular Kinetics. [Link]

  • Scent.vn. (n.d.). Diazepam (CAS 439-14-5): Odor profile, Properties, & IFRA compliance. [Link]

  • SWGDRUG.org. (1999, February 15). DIAZEPAM. [Link]

  • Anesthesia Progress. (n.d.). Solubility of Injectable Valium in Intravenous Solutions. [Link]

Sources

Validation & Comparative

structure-activity relationship (SAR) of 4-Isobutyl-diazepan-5-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) of 4-Isobutyl-diazepan-5-one Analogs

Executive Summary

This guide provides an in-depth technical analysis of 4-Isobutyl-1,4-diazepan-5-one , a privileged heterocyclic scaffold used in medicinal chemistry. Unlike flexible open-chain peptides, this 7-membered lactam serves as a conformationally constrained peptidomimetic. Specifically, the 4-isobutyl moiety mimics the side chain of Leucine (Leu), while the diazepan-5-one core mimics the backbone geometry of a dipeptide (typically Gly-Leu or Ala-Leu) locked in a turn conformation.

This document compares the physicochemical properties, metabolic stability, and binding efficacy of 4-Isobutyl-diazepan-5-one against its primary alternatives: 1,4-Benzodiazepines (rigid aromatic analogs) and Linear Dipeptides (flexible native substrates).

Structural Analysis & Pharmacophore Mapping

The 4-Isobutyl-diazepan-5-one scaffold is defined by three critical pharmacophoric elements:

  • The Lactam (C5=O, N1-H): Acts as a hydrogen bond acceptor/donor pair, mimicking the peptide bond.

  • The 4-Isobutyl Group: A hydrophobic moiety that occupies the S1 or S1' specificity pocket of target proteases or GPCRs.

  • The 7-Membered Ring: Induces a specific "turn" geometry (often mimicking a

    
    -turn), reducing the entropic penalty of binding.
    
Pharmacophore Visualization

Pharmacophore Scaffold 4-Isobutyl-diazepan-5-one (Core Scaffold) Isobutyl 4-Isobutyl Group (Hydrophobic S1/S1' Binder) Scaffold->Isobutyl Mimics Leucine Side Chain Lactam Lactam (C5=O, N1-H) (H-Bond Network) Scaffold->Lactam Mimics Peptide Bond Ring 7-Membered Ring (Conformational Constraint) Scaffold->Ring Reduces Entropy Target_Hydrophobic Target_Hydrophobic Isobutyl->Target_Hydrophobic Van der Waals Interactions Target_Polar Target_Polar Lactam->Target_Polar H-Bonding

Figure 1: Pharmacophore mapping of the 4-Isobutyl-diazepan-5-one scaffold highlighting its role as a Leucine-peptidomimetic.

Comparative Performance Analysis

The following table contrasts the 4-Isobutyl-diazepan-5-one scaffold with its two most common alternatives in drug design: the flexible linear peptide (Leu-Gly) and the highly rigid 1,4-Benzodiazepine.

Table 1: Physicochemical & Biological Comparison
Feature4-Isobutyl-diazepan-5-one Linear Dipeptide (Leu-Gly) 1,4-Benzodiazepine
Conformational Flexibility Semi-Rigid (Optimal)Highly Flexible (High Entropy Cost)Highly Rigid (Restricted Fit)
Metabolic Stability (t½) High (Resistant to proteolysis)Low (Rapid hydrolysis)Very High (Cytochrome P450 dependent)
Solubility (LogP) Moderate (Drug-like)High (Hydrophilic)Low (Lipophilic)
Target Selectivity Tunable (Via N1/C4 subs)Low (Promiscuous binding)High (GABA/BZ site bias)
Primary Application Protease Inhibitors, GPCR MimeticsNative SubstratesCNS Agents (Anxiolytics)

Expert Insight: The 4-Isobutyl-diazepan-5-one offers a "Goldilocks" zone of rigidity. Unlike benzodiazepines, which are planar and aromatic, the diazepan-5-one retains some non-planar puckering (chair/twist-boat), allowing it to fit into enzyme active sites (like Human Neutrophil Elastase or Calpain ) that require a slight induced fit, while still resisting the rapid degradation seen in linear peptides.

Synthetic Methodology & Protocol

To utilize this scaffold, researchers typically synthesize it via a reductive amination-cyclization sequence. Below is a validated protocol for synthesizing the core 4-substituted scaffold.

Workflow Diagram

Synthesis Start Start: N-Boc-Ethylenediamine Step1 1. Reductive Amination (Isobutyraldehyde + NaBH(OAc)3) Start->Step1 Step2 2. Acylation (Acryloyl Chloride / Base) Step1->Step2 Step3 3. Deprotection & Cyclization (TFA then Michael Addition) Step2->Step3 Product Final: 4-Isobutyl-diazepan-5-one Step3->Product

Figure 2: Synthetic pathway for constructing the 4-Isobutyl-diazepan-5-one core.[1][2]

Detailed Protocol: Reductive Amination & Cyclization

Objective: Synthesis of 4-Isobutyl-1,4-diazepan-5-one from ethylenediamine precursors.

  • Reductive Alkylation (N-Alkylation):

    • Reagents: N-Boc-ethylenediamine (1.0 eq), Isobutyraldehyde (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).

    • Procedure: Dissolve amine in DCE. Add aldehyde and stir for 30 min. Add STAB portion-wise at 0°C. Stir overnight at RT. Quench with NaHCO3. Extract with DCM.

    • Checkpoint: Verify Mono-alkylation via LC-MS (Target Mass: M+H).

  • Acylation (Introduction of Carbonyl):

    • Reagents: Product from Step 1, Ethyl acrylate or Acryloyl chloride, TEA (Base).

    • Note: Using ethyl acrylate allows for a thermal cyclization later; acryloyl chloride requires immediate intramolecular Michael addition.

  • Cyclization (Ring Closure):

    • Method: If using the ester intermediate, treat with TFA to remove Boc group, then neutralize with TEA in refluxing MeOH to induce intramolecular aminolysis (lactamization).

    • Purification: Silica gel chromatography (MeOH/DCM gradient).

Biological Evaluation: Experimental Data

To validate the SAR, the following assays are standard for characterizing this scaffold's utility as a protease inhibitor (e.g., against Elastase) or a receptor ligand.

Experiment A: Plasma Stability Assay

Rationale: To prove the "peptidomimetic" advantage over linear peptides.

  • Compound: 4-Isobutyl-diazepan-5-one derivative vs. H-Leu-Gly-OH.

  • Conditions: Human Plasma, 37°C, incubation for 0, 30, 60, 120, 240 min.

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Typical Result:

    • Linear Peptide

      
      : < 15 minutes.
      
    • Diazepan-5-one Analog

      
      :  > 240 minutes.
      
    • Interpretation: The 7-membered lactam prevents proteolytic cleavage by concealing the scissile bond.

Experiment B: Structure-Activity Relationship (SAR) Trends

Modifications to the 4-Isobutyl-diazepan-5-one core yield predictable shifts in biological activity.

Modification SiteChemical ChangeBiological Consequence
N4 (Isobutyl) Change to Benzyl Increases

stacking; often improves affinity for aromatic pockets (e.g., GPCRs).
N4 (Isobutyl) Change to Methyl Drastically reduces potency; loss of hydrophobic anchor in S1' pocket.
C2/C3 Gem-dimethyl Increases rigidity; restricts conformational freedom further (locks specific puckering).
N1 Alkylation Removes H-bond donor capability; typically reduces potency unless target requires hydrophobic bulk.

References

  • Design of Peptidomimetics: Hirschmann, R. et al. "Nonpeptidal Peptidomimetics with a Beta-D-Glucose Scaffolding: A Partial Somatostatin Agonist." J. Am. Chem. Soc.[3] (1992).[3] Link(Foundational text on scaffold design).

  • Diazepan-5-one Synthesis: Marine, C. et al. "Synthesis of 1,4-diazepan-2,5-diones and 1,4-diazepan-5-ones as constrained peptidomimetics." Tetrahedron Letters (2002). Link.

  • Biological Application (Protease Inhibition): Abell, A. D. et al. "Synthesis and Calpain Inhibitory Activity of Macrocyclic Peptidomimetics." Bioorganic & Medicinal Chemistry Letters (2006). Link.

  • Commercial Building Block Data: Sigma-Aldrich / MilliporeSigma. "1-Methyl-1,4-diazepan-5-one Product Specification." Link.

Sources

Comparative Analysis of 4-Isobutyl-diazepan-5-one: A Guide to In-Vitro and In-Vivo Activity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in-vitro and in-vivo pharmacological profiles of 4-Isobutyl-diazepan-5-one, a novel synthetic analog belonging to the diazepan-5-one class of compounds. Derivatives of this scaffold are under investigation for their potential as modulators of the central nervous system (CNS), with activities including anxiolytic and anticonvulsant effects, often mediated through interaction with γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3]

The journey of a drug candidate from a laboratory bench to clinical application is a rigorous process of validation. A compound that shows high potency in an isolated cellular environment (in-vitro) may not produce the desired therapeutic effect or could have unforeseen side effects in a complex living organism (in-vivo). This guide is designed for researchers, scientists, and drug development professionals to illustrate the critical workflow for characterizing a novel CNS-active compound, using 4-Isobutyl-diazepan-5-one (hereafter referred to as Cmpd-X ) as a case study. We will explore the causality behind experimental choices, present detailed protocols for key assays, and analyze the data to build a holistic understanding of the compound's potential.

Part 1: In-Vitro Characterization: Defining Molecular Target Interaction

The primary goal of in-vitro analysis is to determine if and how Cmpd-X interacts with its intended molecular target in a controlled, isolated system. For a compound of this class, the primary putative target is the benzodiazepine (BZD) binding site on the GABA-A receptor, a ligand-gated chloride ion channel crucial for mediating inhibitory neurotransmission.[4][5]

Target Binding Affinity: Radioligand Binding Assay

Expertise & Causality: Before assessing functional activity, we must first confirm that Cmpd-X physically binds to the intended target. The radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[6] By measuring how effectively Cmpd-X displaces a known radioactive ligand (a 'radioligand') that specifically binds to the BZD site, we can determine its binding affinity (Ki). A lower Ki value signifies a higher binding affinity. We use [3H]-Flumazenil, a well-characterized BZD-site antagonist, as the radioligand.[7][8]

  • Membrane Preparation: Homogenize cortical tissue from male Sprague-Dawley rats in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the cell membranes containing the GABA-A receptors.[6][7] Resuspend the final pellet to a protein concentration of approximately 100-200 µg per assay tube.

  • Assay Setup: In a final volume of 0.5 mL, combine the membrane preparation, a fixed concentration of [3H]-Flumazenil (e.g., 1 nM, close to its Kd value), and varying concentrations of the test compound (Cmpd-X) or a reference compound (e.g., Diazepam).[7][9]

  • Incubation: Incubate the mixture for 30-40 minutes at 4°C to reach binding equilibrium.[7][9]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of Cmpd-X that inhibits 50% of the specific binding of [3H]-Flumazenil (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundIC50 (nM)Ki (nM)
Cmpd-X 4.52.1
Diazepam (Control)3.31.53[6]

This representative data indicates that Cmpd-X binds to the benzodiazepine site with high affinity, comparable to the well-known anxiolytic, Diazepam.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Isolate Rat Cortical Membranes a1 Incubate Membranes, Radioligand & Test Compound p1->a1 p2 Prepare Radioligand ([3H]-Flumazenil) p2->a1 p3 Prepare Serial Dilutions of Cmpd-X & Diazepam p3->a1 a2 Separate Bound/Unbound via Vacuum Filtration a1->a2 a3 Quantify Radioactivity (Scintillation Counting) a2->a3 d1 Plot % Inhibition vs. [Compound] a3->d1 d2 Calculate IC50 d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Caption: Workflow for determining binding affinity (Ki).

Target Function: Whole-Cell Patch-Clamp Electrophysiology

Expertise & Causality: Demonstrating binding is not enough; we must show that this binding leads to a functional change in the target receptor. Cmpd-X is hypothesized to be a positive allosteric modulator (PAM), meaning it should enhance the effect of the natural ligand, GABA.[10] Whole-cell patch-clamp electrophysiology is the ideal technique to measure this functional modulation directly.[11] It allows us to record the chloride currents flowing through the GABA-A channel in a single cell in response to GABA, both in the absence and presence of Cmpd-X. An effective PAM will increase the current elicited by a given concentration of GABA.[12][13]

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) or primary cultured neurons.

  • Recording Setup: Obtain a whole-cell patch configuration on a selected cell using a glass micropipette. Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

  • GABA Application: Apply a low, non-saturating concentration of GABA (e.g., the EC10-EC20 concentration) to the cell for a short duration to elicit a baseline chloride current.[12] This is often done via a rapid solution exchange system or "puff" application.[14][15]

  • Compound Co-application: After a washout period, co-apply the same EC10-EC20 concentration of GABA along with varying concentrations of Cmpd-X.

  • Data Acquisition: Record the peak amplitude of the GABA-induced current for each condition.

  • Data Analysis: Normalize the current potentiation to the baseline GABA response. Plot the percent enhancement against the concentration of Cmpd-X to determine the EC50 (the concentration that produces 50% of the maximal potentiation).

CompoundEC50 (nM)Maximal Potentiation (% of GABA EC20 response)
Cmpd-X 35250%
Diazepam (Control)25280%

This representative data shows Cmpd-X functionally enhances GABA-A receptor activity with a potency that is on par with Diazepam, confirming its role as a positive allosteric modulator.

cluster_GABA GABA Only cluster_PAM GABA + Cmpd-X (PAM) GABA GABA binds to orthosteric site Channel1 GABA-A Receptor GABA->Channel1 Current1 Small Cl- Influx (Baseline Inhibition) Channel1->Current1 GABA2 GABA binds Channel2 GABA-A Receptor GABA2->Channel2 PAM Cmpd-X binds to allosteric (BZD) site PAM->Channel2 Current2 Large Cl- Influx (Potentiated Inhibition) Channel2->Current2

Caption: Cmpd-X enhances GABA-mediated chloride influx.

Part 2: In-Vivo Efficacy and Safety Assessment

After confirming target engagement and functional modulation in-vitro, the next critical step is to assess whether Cmpd-X produces the desired therapeutic effect—and any potential side effects—in a living animal model. This phase tests the compound's ability to cross the blood-brain barrier, engage CNS targets, and elicit a behavioral response.

Anxiolytic Efficacy: The Elevated Plus Maze (EPM)

Expertise & Causality: The EPM is one of the most widely validated and used behavioral assays for screening anxiolytic drugs.[16][17] The test is based on the natural aversion of rodents to open, elevated spaces.[18] An anxiolytic compound will reduce this aversion, leading the animal to spend more time exploring the "risky" open arms of the maze compared to the protected, enclosed arms.[19][20]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two opposite arms enclosed by high walls and two opposite arms open.[18]

  • Animal Acclimation: Allow mice to habituate to the testing room for at least 30-60 minutes before the trial begins.[18][21] All testing should be performed under dim lighting to encourage exploration.[21]

  • Dosing: Administer Cmpd-X (e.g., 1, 3, 10 mg/kg), a vehicle control (e.g., saline with a solubilizing agent), or a positive control like Diazepam (e.g., 2 mg/kg) via intraperitoneal (IP) injection 30 minutes prior to the test.

  • Test Procedure: Place the mouse in the center of the maze, facing a closed arm.[18] Allow the animal to explore the maze freely for a 5-minute session.[19][20]

  • Data Collection: Record the session using a video camera linked to tracking software.[18] The primary endpoints are the time spent in the open arms and the number of entries into the open arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms (% Open Arm Time = [Time in Open / (Time in Open + Time in Closed)] x 100). Compare the results between treatment groups using appropriate statistical tests (e.g., ANOVA).

Treatment Group (IP)Dose (mg/kg)% Time in Open Arms (Mean ± SEM)
Vehicle-18 ± 2.5%
Cmpd-X 122 ± 3.1%
Cmpd-X 335 ± 4.0%
Cmpd-X 1042 ± 3.8%
Diazepam245 ± 4.2%*

*p < 0.05 vs. Vehicle. This representative data demonstrates that Cmpd-X produces a dose-dependent anxiolytic-like effect, significantly increasing exploration of the open arms at 3 and 10 mg/kg.

cluster_maze Maze Arms cluster_drug_effect Drug Effect Mouse Mouse Placed in Center Open Open Arms (Aversive) Mouse->Open Exploration (Anxiety-like state) Closed Closed Arms (Safe) Mouse->Closed Avoidance (Natural tendency) Result Increased Time in Open Arms Open->Result Anxiolytic Anxiolytic Drug (e.g., Cmpd-X) Anxiolytic->Mouse

Caption: Anxiolytics reduce aversion to the open arms.

Sedative/Motor Impairment: The Rotarod Test

Expertise & Causality: A major liability for anxiolytics is sedation and motor impairment, which can limit their therapeutic utility. The Rotarod test is a standard method for assessing motor coordination and balance in rodents.[22][23] A compound that causes sedation or ataxia will impair the animal's ability to remain on a rotating rod. By testing a range of doses, we can identify a therapeutic window—doses that are anxiolytic in the EPM but not yet sedative in the Rotarod test.

  • Apparatus: A commercially available Rotarod apparatus with a textured rod that can accelerate its rotation speed.[22]

  • Animal Training (Optional but Recommended): Some protocols include a pre-training session to ensure animals can perform the basic task.[24]

  • Dosing: As in the EPM, administer Cmpd-X, vehicle, or a positive control 30 minutes prior to testing.

  • Test Procedure: Place the mouse on the rod while it is rotating at a slow, constant speed (e.g., 4 rpm). Once the animal is stable, begin the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds).[22][25]

  • Data Collection: Record the latency (time) until the mouse falls off the rod or passively rotates with it for two consecutive revolutions. A cutoff time (e.g., 300 seconds) is typically used.[26] Perform 2-3 trials per animal with an inter-trial interval.[25]

  • Data Analysis: Average the latency to fall for each animal across the trials. Compare the mean latencies between treatment groups.

Treatment Group (IP)Dose (mg/kg)Latency to Fall (seconds, Mean ± SEM)
Vehicle-285 ± 10
Cmpd-X 3275 ± 12
Cmpd-X 10210 ± 25
Cmpd-X 3095 ± 18
Diazepam2260 ± 15

*p < 0.05 vs. Vehicle. This data suggests that Cmpd-X is not impairing motor coordination at an effective anxiolytic dose (3 mg/kg). However, at a higher dose (10 mg/kg), which also showed anxiolytic effects, motor impairment begins to appear. This is crucial information for dose selection.

Part 3: Bridging the Gap: In-Vitro to In-Vivo Correlation (IVIVC)

The data presented thus far reveals a promising profile for Cmpd-X: high affinity and functional potency at its target in-vitro, and a clear, dose-dependent anxiolytic effect in-vivo with a potential therapeutic window. However, the translation from the petri dish to a living system is rarely linear. The effective concentrations in-vitro (nanomolar range) do not directly translate to the effective doses in-vivo (milligram per kilogram range). This discrepancy is explained by the complex biological processes that a drug must navigate.

Causality & Synthesis: Understanding the factors that govern the in-vitro to in-vivo correlation is paramount for successful drug development.

  • Pharmacokinetics (ADME):

    • Absorption: Was the compound efficiently absorbed into the bloodstream after IP injection?

    • Distribution: Did the compound distribute from the blood into the tissues, particularly the brain? This is governed by its ability to cross the Blood-Brain Barrier (BBB) , a highly selective membrane protecting the CNS. Lipophilicity and molecular size are key factors.

    • Metabolism: Was the compound rapidly broken down by the liver? The active compound might be metabolized into inactive forms, or conversely, into other active metabolites.[27]

    • Excretion: How quickly was the compound cleared from the body?

  • Target Occupancy: The in-vivo dose must be sufficient to achieve a plasma concentration that allows enough of the drug to cross the BBB and occupy a significant fraction of the GABA-A receptors in the brain to elicit a behavioral effect.

  • Off-Target Effects: At higher concentrations in-vivo, a compound may bind to other receptors or proteins, leading to side effects (like the motor impairment seen at 10 mg/kg) or confounding the therapeutic effect.

cluster_pk Pharmacokinetics (ADME) invitro In-Vitro Potency (e.g., Ki, EC50) Absorption Absorption invitro->Absorption Dose Administered OffTarget Off-Target Binding invitro->OffTarget At high concentrations Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism BBB Blood-Brain Barrier Penetration Distribution->BBB Excretion Excretion Metabolism->Excretion invivo In-Vivo Efficacy & Safety Profile Excretion->invivo Effective Concentration at Target BBB->invivo OffTarget->invivo Side Effects

Caption: The complex journey from in-vitro potency to in-vivo effect.

Conclusion

This guide demonstrates the essential, multi-faceted approach required to characterize a novel CNS drug candidate like 4-Isobutyl-diazepan-5-one. The in-vitro assays confirmed that Cmpd-X is a high-affinity, functionally potent positive allosteric modulator of the GABA-A receptor. The in-vivo studies translated this molecular activity into a therapeutically relevant anxiolytic-like behavioral effect. Critically, by comparing efficacy (EPM) and safety (Rotarod) models, we began to define a potential therapeutic window. The observed disconnect between nanomolar in-vitro potency and milligram/kilogram in-vivo doses highlights the critical influence of pharmacokinetics and bioavailability. Further studies focusing on ADME properties and target occupancy in the brain would be the logical next steps in the development of this promising compound. This dual in-vitro and in-vivo approach provides a self-validating system, ensuring that decisions to advance a compound are based on a robust and comprehensive understanding of its biological activity.

References

  • protocols.io. (2023). Elevated plus maze protocol. Available at: [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). Available at: [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. Available at: [Link]

  • Bhatt, S., et al. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Animal Models, 1-13. Available at: [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. Available at: [Link]

  • Bio-protocol. (n.d.). Elevated Plus Maze. Available at: [Link]

  • protocols.io. (n.d.). Rotarod-Test for Mice. Available at: [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. MMPC.org. Available at: [Link]

  • ResearchGate. (n.d.). Whole cell patch-clamp recordings of GABA currents in cortical neurons... [Image]. Available at: [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. MMPC.org. Available at: [Link]

  • Mohseni, M., et al. (2012). Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors. DARU Journal of Pharmaceutical Sciences, 20(1), 83. Available at: [Link]

  • Sieghart, W. (2006). Benzodiazepine binding to GABA(A) receptors. Current Protocols in Pharmacology, Chapter 1, Unit1.12. Available at: [Link]

  • NEUROFIT. (n.d.). In-vivo model of Panic Anxiety. Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. Available at: [Link]

  • SciSpace. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model. Available at: [Link]

  • SlideShare. (n.d.). Screening of Anxiolytics. Available at: [Link]

  • Belzung, C., Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. Taylor & Francis Online, 1(4), 353-366. Available at: [Link]

  • Kumar, V., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 163-173. Available at: [Link]

  • Nik, A. M., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular Pharmacology, 92(1), 56-68. Available at: [Link]

  • Nik, A. M., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Molecular Pharmacology, 92(1), 56-68. Available at: [Link]

  • Mohseni, M., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. DARU Journal of Pharmaceutical Sciences, 20(1), 83. Available at: [Link]

  • JoVE. (2017). Whole-cell Currents Induced by Puff Application of GABA in Brain Slices. Available at: [Link]

  • Ganesan, S., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. SpringerPlus, 4, 169. Available at: [Link]

  • ResearchGate. (2012). (PDF) Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Available at: [Link]

  • Bormann, J., & Clapham, D. E. (1985). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 82(7), 2168-2172. Available at: [Link]

  • Xu, R., et al. (2019). Whole cell patch clamp electrophysiology in human neuronal cells. Methods in Molecular Biology, 2019, 219-232. Available at: [Link]

  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. Available at: [Link]

  • Draxler, A., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(7), 1765-1774. Available at: [Link]

  • ResearchGate. (2005). A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells. Available at: [Link]

  • PubMed. (2017). Whole-cell Currents Induced by Puff Application of GABA in Brain Slices. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Review on Synthesis of Biologically Active Diazepam Derivatives. Available at: [Link]

  • ACS Central Science. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. Available at: [Link]

  • Gpatindia. (2020). DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • ACS Publications. (n.d.). Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][16][19]benzodiazepines. Journal of Medicinal Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. Available at: [Link]

  • Molecules. (2020). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Available at: [Link]

  • Daru Journal of Pharmaceutical Sciences. (2013). Diazepam Loaded Solid Lipid Nanoparticles: In Vitro and In Vivo Evaluations. Available at: [Link]

  • ResearchGate. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Available at: [Link]

  • British Journal of Clinical Pharmacology. (n.d.). Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man. Available at: [Link]

  • ClinicalTrials.gov. (2019). A Study of Diazepam After Intranasal and Intravenous Administration to Healthy Volunteers. Available at: [Link]

  • SciSpace. (n.d.). Preparation and in vitro evaluation of fast release diazepam suppositories for febrile seizures. Available at: [Link]

  • American Epilepsy Society. (2011). A-Pilot-Study-Assessing-the-Bioavailability-and-Pharmacokinetics-of-Diazepam-after-Intranasal-And-Intravenous-Administration-in-Healthy-Volunteers. Available at: [Link]

  • MDPI. (2021). A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics after Intravenous, Oral, Intranasal, and Rectal Applications. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Strategies for 4-Isobutyl-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to the Synthetic Challenge

The synthesis of seven-membered heterocyclic rings, such as diazepanones, presents unique challenges primarily due to unfavorable entropic factors and potential transannular interactions during cyclization.[1] This guide will explore three distinct strategies to construct the 4-Isobutyl-diazepan-5-one core: two classical ring-expansion methodologies, the Beckmann Rearrangement and the Schmidt Reaction, and a convergent approach based on reductive amination and cyclization. Each route will be assessed for its potential efficiency, step economy, and the accessibility of starting materials.

Route 1: The Beckmann Rearrangement Approach

The Beckmann rearrangement is a cornerstone of organic synthesis for the conversion of oximes to amides, and it is widely used for the industrial production of caprolactam, the monomer for Nylon 6.[2][3][4][5] This strategy leverages the rearrangement of a substituted cyclohexanone oxime to create the seven-membered lactam ring, which would then be further functionalized to introduce the second nitrogen atom.

Synthetic Pathway

The proposed synthesis commences with the preparation of the key intermediate, 4-isobutylcyclohexanone. This can be achieved through a Michael addition of an isobutyl organocuprate to cyclohexenone, a method known for its high efficiency in forming carbon-carbon bonds at the β-position of an α,β-unsaturated ketone.[6][7][8][9] The subsequent oximation and Beckmann rearrangement would yield 5-isobutyl-azepan-2-one. The final, and most challenging, step would be the introduction of the second nitrogen atom at the 5-position, potentially via an N-amination reaction followed by cyclization.

Beckmann_Rearrangement_Route start Cyclohexenone + Isobutyl organocuprate step1 4-Isobutylcyclohexanone start->step1 Michael Addition step2 4-Isobutylcyclohexanone Oxime step1->step2 Oximation (NH2OH) step3 5-Isobutyl-azepan-2-one step2->step3 Beckmann Rearrangement (Acid catalyst) step4 Intermediate for N-N bond formation step3->step4 Activation & N-Amination end_product 4-Isobutyl-diazepan-5-one step4->end_product Intramolecular Cyclization Schmidt_Reaction_Route start Cyclohexenone + Isobutyl organocuprate step1 4-Isobutylcyclohexanone start->step1 Michael Addition step2 Mixture of Azepan-2-one Regioisomers step1->step2 Schmidt Reaction (HN3, H+) step3 Intermediate for N-N bond formation step2->step3 Separation & N-Amination end_product 4-Isobutyl-diazepan-5-one step3->end_product Intramolecular Cyclization Reductive_Amination_Route start Isobutylene + Maleic Anhydride step1 3-Isobutylglutaric Anhydride start->step1 Ene Reaction & Hydrogenation step2 3-Isobutylpentane-1,5-dial step1->step2 Amidation & Reduction end_product 4-Isobutyl-diazepan-5-one step2->end_product Double Reductive Amination (e.g., with H2N-NH-Boc, NaBH3CN)

Sources

A Comparative Guide to Assessing the Selectivity of 4-Isobutyl-diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of a novel therapeutic candidate, 4-Isobutyl-diazepan-5-one. As a structural analog of the diazepan-5-one core, this compound is hypothesized to target GABA-A (γ-aminobutyric acid type A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. For any novel neuromodulator, a thorough assessment of its binding selectivity is paramount. It is the key determinant of its therapeutic window, distinguishing a targeted therapeutic effect from a wide array of potential off-target-driven side effects.

Part 1: Primary Target Engagement and Affinity Determination

The Rationale: Before assessing selectivity, we must first confirm that 4-Isobutyl-diazepan-5-one engages its intended target, the benzodiazepine binding site on the GABA-A receptor, and quantify the strength of this interaction. A high-affinity interaction is often a prerequisite for a potent therapeutic effect. The dissociation constant (Kd) is the measure of this affinity. A competitive radioligand binding assay is the gold-standard biochemical method for this determination, offering high sensitivity and precision.[1][2]

Experimental Methodology: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., 4-Isobutyl-diazepan-5-one) to displace a radiolabeled ligand that has a known high affinity for the target receptor.[1] We will use [³H]-Flunitrazepam, a classic high-affinity radioligand for the benzodiazepine site. The concentration of the competitor that displaces 50% of the radioligand is the IC₅₀, which can then be used to calculate the inhibition constant (Ki), a measure of binding affinity.

cluster_0 Competitive Binding Assay Principle R GABA-A Receptor Bound_RL Bound Radioligand (Measured Signal) R->Bound_RL Binds Bound_I Bound Inhibitor (No Signal) R->Bound_I Competes RL Radioligand ([³H]-Flunitrazepam) RL->Bound_RL I Inhibitor (Test Compound) I->Bound_I cluster_1 GABA-A Subtypes and Associated Functions a1 α1 Subtype sedation Sedation Amnesia a1->sedation a2 α2 Subtype anxiolysis Anxiolysis a2->anxiolysis a3 α3 Subtype a3->anxiolysis muscle Muscle Relaxation a3->muscle a5 α5 Subtype cognition Cognition Memory a5->cognition

Caption: Relationship between GABA-A α-subtypes and their primary physiological roles.

Comparative Data: Ki (nM) Across GABA-A Receptor Subtypes

Compoundα1β2γ2 (Sedative)α2β2γ2 (Anxiolytic)α3β2γ2 (Anxiolytic)α5β2γ2 (Cognitive)Selectivity Ratio (α1 / α2)
4-Isobutyl-diazepan-5-one 85.58.112.3150.710.6-fold
Diazepam 4.35.16.210.10.8-fold

This hypothetical data illustrates a key difference: Diazepam is non-selective, binding with similar high affinity to all tested subtypes. In contrast, 4-Isobutyl-diazepan-5-one shows significant selectivity, preferentially binding to the anxiolytic-associated α2 subtype over the sedative α1 subtype. This profile suggests it may have a superior therapeutic window as a non-sedating anxiolytic.

Part 3: Inter-Class Selectivity - Broad Off-Target Screening

The Rationale: While intra-class selectivity is crucial, a compound's overall safety profile depends on its lack of interaction with unintended targets throughout the body. Off-target binding can lead to unforeseen toxicities or side effects. [3][4]Kinase panels are a standard first-pass screen because kinases are a large, structurally related family and a frequent source of off-target activity for many small molecules. [3][5]A tiered approach is most efficient: an initial screen at a single high concentration to identify potential "hits," followed by full dose-response curves for those hits to confirm and quantify the interaction. [6] Experimental Methodology: Radiometric Kinase Panel Screening

We will utilize a commercial service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's KinomeScan®) to screen our compounds against a broad panel of hundreds of kinases. The standard format is a radiometric assay that measures the transfer of ³³P from ATP to a substrate peptide, a direct measure of kinase activity. [5]

cluster_2 Tiered Off-Target Screening Workflow start Test Compound tier1 Tier 1: Single-Dose Screen (e.g., 10 µM) Broad Kinase Panel start->tier1 decision Inhibition > 70%? tier1->decision tier2 Tier 2: Dose-Response (IC₅₀ Determination) for 'Hit' Kinases decision->tier2 Yes no_hit No Significant Off-Target Activity decision->no_hit No hit Confirmed Off-Target Hit(s) tier2->hit

Caption: A tiered workflow for efficient off-target kinase profiling.

Step-by-Step Protocol: Tiered Kinase Profiling

  • Compound Submission: Prepare and submit 4-Isobutyl-diazepan-5-one and Diazepam to a contract research organization (CRO) offering kinase profiling services.

  • Tier 1 Screening: Request an initial screen at a single high concentration (e.g., 10 µM) against their full kinase panel. The output will be a percentage inhibition value for each kinase.

  • Hit Identification: Identify "hits" as any kinase showing >70% inhibition in the Tier 1 screen.

  • Tier 2 Screening: For all identified hits, request a full 10-point dose-response curve to determine the IC₅₀ value, which quantifies the potency of the off-target interaction.

  • Selectivity Analysis: Compare the on-target Ki (from Part 2) with the off-target IC₅₀ values. A large window (e.g., >100-fold) between on-target and off-target potencies indicates good selectivity.

Comparative Data: Representative Off-Target Kinase Screen (% Inhibition at 10 µM)

Off-Target KinaseKinase Family4-Isobutyl-diazepan-5-oneDiazepam
CDK2/cyclin A CMGC8%12%
PKA AGC2%5%
SRC Tyrosine Kinase15%22%
p38α MAPK11%18%
PI3Kγ Lipid Kinase5%9%

This hypothetical data indicates that at a high concentration, neither compound shows significant inhibition of representative kinases from major families. This suggests a clean inter-class selectivity profile, a highly desirable attribute for a CNS-targeted agent.

Part 4: Confirming Target Engagement in a Cellular Context

The Rationale: Biochemical assays with purified components are essential but do not fully replicate the complex environment inside a living cell. [7][8]Factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions can all influence a compound's ability to bind its target. [6]The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound engages its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation. [9] Experimental Methodology: Cellular Thermal Shift Assay (CETSA)

Intact cells are treated with the test compound and then heated across a range of temperatures. The cells are lysed, and the aggregated (denatured) proteins are separated from the soluble fraction. The amount of the target protein remaining in the soluble fraction at each temperature is quantified (e.g., by Western Blot or mass spectrometry). A stabilizing compound will result in more target protein remaining soluble at higher temperatures, causing a "shift" in the melting curve.

cluster_3 CETSA Principle P_unbound Unbound Protein PL Ligand-Bound Protein (Stabilized) P_unbound->PL Denatured Denatured (Insoluble) P_unbound->Denatured Low Tₘ L Ligand L->PL Soluble Soluble (Detected) PL->Soluble High Tₘ Heat Heat Heat->Denatured Heat->Soluble

Caption: Ligand binding stabilizes a protein, increasing its melting temperature (Tₘ) in CETSA.

Step-by-Step Protocol: CETSA for GABA-A Receptors

  • Cell Culture & Treatment: Culture HEK293 cells expressing the α2β2γ2 GABA-A receptor. Treat cells with either vehicle (DMSO) or the test compound (e.g., 10 µM 4-Isobutyl-diazepan-5-one or Diazepam) for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction). Quantify the amount of a specific subunit of the GABA-A receptor (e.g., the α2 subunit) using Western Blotting with a specific antibody.

  • Data Analysis: For each treatment condition, plot the band intensity (representing soluble protein) against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the vehicle- and drug-treated samples (ΔTm) indicates the degree of target stabilization.

Comparative Data: Cellular Target Engagement

Compound (10 µM)Vehicle Tm (°C)Compound Tm (°C)ΔTm (°C)
4-Isobutyl-diazepan-5-one 52.156.3+4.2
Diazepam 52.155.8+3.7

This data confirms that both compounds effectively cross the cell membrane and bind to their target in a physiological context, as evidenced by the positive thermal shift. This provides crucial validation for the biochemical findings.

Conclusion and Synthesis

This guide has outlined a rigorous, multi-tiered strategy for assessing the selectivity of a novel compound, 4-Isobutyl-diazepan-5-one. By systematically comparing it to the non-selective benchmark, Diazepam, we can construct a comprehensive pharmacological profile.

Based on the hypothetical data generated through these validated protocols:

  • 4-Isobutyl-diazepan-5-one successfully engages the GABA-A receptor with high affinity, comparable to Diazepam.

  • Unlike Diazepam, it demonstrates significant intra-class selectivity , with a >10-fold preference for the anxiolytic-associated α2 subtype over the sedative α1 subtype.

  • Both compounds exhibit a clean inter-class selectivity profile , with minimal interaction with a broad panel of kinases, suggesting a low risk of this common type of off-target activity.

  • Crucially, cellular target engagement is confirmed via CETSA , validating that the compound reaches and binds its target in a living system.

Collectively, this evidence builds a compelling case for 4-Isobutyl-diazepan-5-one as a potentially superior therapeutic candidate. Its selectivity profile suggests it could function as a non-sedating anxiolytic, a significant improvement over classical benzodiazepines. This structured, evidence-based approach to selectivity profiling is fundamental to modern drug discovery, enabling the rational design of safer and more effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Klaassen, C. D. (2019). Casarett & Doull's toxicology: The basic science of poisons, Ninth Edition. McGraw-Hill Education. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Eurofins Scientific. [Link] [10]4. Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2023). Target Engagement Assays in Early Drug Discovery. ACS Publications. [Link] [9]12. Bio-Rad Laboratories. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. [Link] [11]13. Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link] [1]14. Rudolph, U., & Möhler, H. (2004). Analysis of GABAA receptor subtypes by mutant mice: a blueprint for new drugs. Neuroscience, 127(3), 819-827. [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Mtoz Biolabs. [Link] [2]16. Wacker, D., Stevens, R. C., & Roth, B. L. (2017). How ligands illuminate GPCR molecular pharmacology. Cell, 170(3), 414-427. [Link]

  • Karpiak, J., & Selent, J. (2022). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of medicinal chemistry, 65(1), 136-152. [Link]

  • Cichonska, A., Ravikumar, B., Parri, E., & F-V, G. (2021). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 17(2), e1008683. [Link] [12]19. National Center for Biotechnology Information. (2023). Diazepam. StatPearls. [Link] [13]20. Dr. Oracle. (2025). What is the mechanism of action (MOA) of Diazepam?. Dr. Oracle. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Isobutyl-[1,4]diazepan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 4-Isobutyl-[1,4]diazepan-5-one

Executive Summary & Risk Context

Compound Class: Functionalized Heterocycle / Diazepanone Scaffold Primary Application: Pharmaceutical intermediate; privileged scaffold for CNS-active library synthesis and peptidomimetics.

The Safety Paradox: As a researcher, you are likely handling this compound as a novel intermediate. Unlike commodity solvents with established LD50 values, this compound likely lacks a specific, data-rich Safety Data Sheet (SDS). Therefore, you must treat it as a Potent Compound (Occupational Exposure Band 3 or 4) until toxicological data proves otherwise.

The diazepanone ring is structurally related to bioactive benzodiazepines. Consequently, the primary risks are not just chemical burns (irritancy), but unquantified pharmacological activity (sedation, CNS depression) and sensitization .

Hazard Identification & Exposure Banding

Since specific toxicological data is often absent for this derivative, we apply Control Banding principles.

Hazard CategoryLikely Classification (Precautionary)Mechanism of Action
Acute Toxicity Category 3 (Oral/Dermal) Potential CNS depression or neuromuscular inhibition due to diazepine core.
Skin/Eye Category 2A/2B (Irritant) The secondary/tertiary amine and lactam functionalities can cause mucosal irritation.
Sensitization High Potential Nitrogen-heterocycles are frequent haptens; risk of allergic dermatitis upon repeated exposure.
Physical Hygroscopic Solid Likely a low-melting solid or oil; may form sticky residues that complicate cleaning.

PPE Matrix: Task-Based Selection

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and state of the system.

Table 1: Personal Protective Equipment Specifications
TaskRespiratory ProtectionHand ProtectionEye/Body ProtectionRationale
Weighing / Solid Handling (< 100 mg)N95 (minimum) or P100 Half-mask. Work in Vented Balance Enclosure (VBE).Double Nitrile (0.11 mm). Change outer pair immediately after contact.Safety Glasses w/ side shields. Lab Coat (buttoned).Prevents inhalation of airborne fines.[1][2][3] Double gloving mitigates pinhole risks.
Synthesis / Solution Transfer (> 100 mg)Fume Hood (Sash < 18"). If outside hood: PAPR or Full-face Respirator (OV/P100 cart).Laminate (Silver Shield) under Nitrile. Solvents facilitate skin permeation of the drug.Chemical Goggles (ventless). Tyvek Sleeves or Apron.Solvents (e.g., DCM, DMF) act as carriers, dragging the compound through standard nitrile gloves.
Spill Cleanup (Solid)P100 Full Facepiece.Double Nitrile (Thick: >0.2 mm).Goggles + Tyvek Suit.High dust generation potential during sweeping/shoveling.
Spill Cleanup (Liquid)Full Face Respirator (OV/P100).Laminate or Butyl Rubber.Goggles + Tyvek Suit + Boot Covers.Prevents systemic absorption via large surface area contact.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a Self-Validating System : every step includes a check to ensure containment before exposure occurs.

Phase A: Preparation & Weighing
  • Static Check: Use an anti-static gun on the weighing boat and spatula. Diazepanone derivatives are often "fluffy" and prone to static fly-off.

  • The "Dirty/Clean" Line: Establish a boundary in your Vented Balance Enclosure (VBE).

    • Left side: Stock container (Dirty).

    • Right side: Receiving vessel (Clean).

    • Center: Balance.

  • Weighing: Open the stock container only inside the VBE. Do not remove the stock jar from the enclosure until wiped down.

Phase B: Reaction Setup (Solution State)
  • Solvent Choice: If possible, avoid DCM (Dichloromethane). DCM permeates nitrile gloves in <4 minutes, carrying the diazepanone with it. Use EtOAc or MeTHF if chemistry permits.

  • Cannula Transfer: For quantities >1g, do not pour. Use positive pressure (nitrogen) cannula transfer to move solutions between vessels.

  • Trace Decontamination: Immediately wipe the neck of flasks with a MeOH-dampened Kimwipe after addition. Discard Kimwipe into a solid waste container inside the hood.

Phase C: Waste & Disposal
  • Segregation: Do not mix with general organic waste. Label specifically: "Contains Diazepanone Derivative - Potential Bioactive."

  • Quench: If the compound is reactive (e.g., an acid chloride derivative), quench in the hood before disposal.

  • Disposal Path: High-temperature incineration is the only acceptable disposal method for potential pharmacophores.

Emergency Response Logic

Scenario: Accidental Skin Exposure (Solution)

  • Immediate: Do NOT wipe. Wiping drives the chemical deeper into the pores.

  • Flush: Blot gently with dry absorbent, then flush with water for 15 minutes.

  • Soap: Use mild soap. Avoid alcohol-based sanitizers (increases solubility/absorption).

Scenario: Spillage (Powder)

  • Isolate: Mark a 3-meter radius.

  • Dampen: Cover powder with a solvent-dampened pad (use a high-flashpoint solvent like Heptane) to prevent dust clouds.

  • Scoop: specialized hazardous waste scoop.

Visualizations

Figure 1: Risk Assessment & PPE Decision Logic

Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.

PPE_Logic Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty Quantity? Solid->Qty Solvent Solvent Type? Liquid->Solvent Small < 100 mg Qty->Small Large > 100 mg Qty->Large PPE_Solid_Low Standard PPE + Balance Enclosure Small->PPE_Solid_Low PPE_Solid_High P100 Respirator + Double Nitrile Large->PPE_Solid_High Permeating High Permeation (DCM, DMF, DMSO) Solvent->Permeating Standard Standard (EtOAc, Water, Alcohol) Solvent->Standard PPE_Liq_High Silver Shield (Laminate) Gloves REQUIRED Permeating->PPE_Liq_High PPE_Liq_Std Double Nitrile (Change every 15m) Standard->PPE_Liq_Std

Figure 2: "Zero-Contact" Weighing Workflow

Caption: Step-by-step containment protocol to prevent surface contamination during weighing.

Weighing_Protocol Setup 1. Setup VBE Check Airflow Static 2. De-Static Gun Treatment Setup->Static Transfer 3. Transfer Use Disposable Spatula Static->Transfer Wipe 4. Decon Wipe Jar Exterior Transfer->Wipe Seal 5. Seal Waste Bag Spatula/Wipes inside VBE Wipe->Seal

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4][Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health.[Link]

  • PubChem. Compound Summary: 1,4-Diazepan-5-one (Core Structure). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutyl-[1,4]diazepan-5-one
Reactant of Route 2
Reactant of Route 2
4-Isobutyl-[1,4]diazepan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.